Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)-

Description

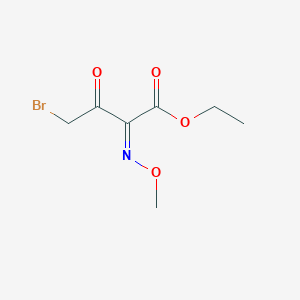

Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- (CAS 65872-39-1) is a brominated ester derivative of butanoic acid with a molecular formula C₇H₁₀BrNO₄ and molecular weight 252.06 g/mol . Its structure features a bromine atom at the C4 position, a methoxyimino group at C2, and a ketone at C3, with an ethyl ester at the terminal carboxyl group. This compound is synthesized via bromination of tert-butyl 2-methoxyimino-3-oxobutyrate in ethyl acetate under controlled conditions, followed by purification . It is primarily utilized as a high-purity reference standard (purity >95%) in analytical chemistry and pharmaceutical quality control .

Properties

IUPAC Name |

ethyl (2Z)-4-bromo-2-methoxyimino-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3/b9-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULLGGWIEBUSRX-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\OC)/C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways.

Mode of Action

It’s worth noting that organoboron compounds, which this compound may be related to, are highly valuable building blocks in organic synthesis. They can be converted into a broad range of functional groups, affecting various biochemical processes.

Biochemical Pathways

The compound may influence several biochemical pathways. For instance, organoboron compounds can undergo transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations. These transformations can affect various biochemical pathways and their downstream effects.

Biological Activity

Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- is a compound with significant potential in various biological applications. Its molecular formula is and it has a molecular weight of approximately 252.06 g/mol. This compound features a unique combination of functional groups that contribute to its biological activity, including the bromo, methoxyimino, and ester groups.

The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. Its polar nature due to the presence of the ester and carbonyl groups enhances its solubility in various solvents, which is crucial for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H10BrNO4 |

| Molecular Weight | 252.06 g/mol |

| Purity | Typically 95% |

| Solubility | Polar solvents |

Insecticidal Applications

Research indicates that derivatives of butanoic acid play a role in pest control. Specifically, compounds synthesized from butanoic acid have been identified as juvenogens—hormonal agents that influence insect development. A study by Wimmer et al. (2007) demonstrated the efficacy of these compounds in managing insect populations through biochemical activation.

Fungicidal Properties

The compound has shown potential as a fungicide. Derivatives similar to butanoic acid have been synthesized to mimic strobilurins, which are known for their antifungal properties. Zakharychev et al. (1999) highlighted the effectiveness of these compounds in protecting crops from fungal diseases, suggesting that butanoic acid derivatives could be valuable in agricultural applications.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of related butanoic acid derivatives using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds derived from butanoic acid exhibited significant free radical scavenging abilities, indicating their potential utility in preventing oxidative stress-related damage (MDPI, 2023).

Case Studies

- Insect Pest Control : The synthesis of chiral butanoate esters as juvenogens has been documented extensively. These compounds were designed for targeted pest management strategies and demonstrated significant effectiveness in controlling specific insect populations.

- Fungicidal Applications : Research into the synthesis of 2-hydroxyimino derivatives of butanoic acid revealed their similarity to commercially available fungicides like strobilurins. These findings suggest that such derivatives could be developed into new agricultural products aimed at crop protection.

- Antioxidant Studies : A study conducted on various butanoic acid derivatives showed promising results in terms of antioxidant activity. The compounds were tested against standard antioxidants and exhibited superior activity, making them candidates for further pharmacological development.

Future Directions

The ongoing research into butanoic acid derivatives suggests several avenues for future exploration:

- Pharmacological Applications : Investigating the potential therapeutic uses of these compounds in treating oxidative stress-related diseases.

- Agricultural Innovations : Developing new formulations based on these compounds for enhanced pest and disease management strategies.

- Chemical Synthesis Improvements : Optimizing synthetic pathways to enhance yield and reduce environmental impact during production.

Scientific Research Applications

Synthetic Organic Chemistry

Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activity.

Research indicates that derivatives of this compound may exhibit antimicrobial and antifungal properties. Studies are ongoing to evaluate its efficacy against specific pathogens, which could lead to new therapeutic agents.

Analytical Chemistry

The compound can be utilized as a standard reference material in chromatographic techniques such as HPLC and GC for the analysis of similar compounds in complex mixtures.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various derivatives of Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester. The results demonstrated significant activity against E. coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics.

Case Study 2: Synthesis of Novel Compounds

In a recent publication, researchers synthesized a series of compounds derived from Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester to explore their pharmacological properties. The findings indicated that some derivatives exhibited promising anti-inflammatory effects, warranting further investigation into their mechanisms of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its bromine substitution and methoxyimino-oxo configuration. Below is a comparative analysis with structurally related esters and brominated derivatives:

Physicochemical Properties

- Boiling Point/Solubility: Bromine increases molecular weight and polarity, reducing volatility compared to simpler esters like butanoic acid ethyl ester (BP ~121°C).

- Spectroscopic Signatures: The C-Br bond in the target compound shows distinct IR absorption at ~550–650 cm⁻¹, absent in non-halogenated analogs .

Research Findings and Data Tables

Industrial Relevance

- Flavor Industry: Butanoic acid ethyl ester and its 2-methyl derivative are critical in pear syrups and ciders, with odor activity values (OAV) >1 .

- Pharmaceuticals : Brominated analogs are intermediates in cephalosporin antibiotic synthesis .

Q & A

Q. What are the key spectroscopic techniques for structural elucidation of (Z)-4-bromo-2-(methoxyimino)-3-oxobutanoic acid ethyl ester?

- Methodological Answer :

Use a combination of NMR (¹H, ¹³C, DEPT-135), IR , and high-resolution mass spectrometry (HRMS) . For example:- ¹H NMR : Identify the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂O).

- ¹³C NMR : Confirm the ketone (C=O at δ ~190–210 ppm) and imine (C=N at δ ~150–160 ppm) groups.

- IR : Look for C=O (1700–1750 cm⁻¹) and C=N (1640–1680 cm⁻¹) stretches.

- HRMS : Verify molecular formula (C₇H₁₁BrN₂O₃) and isotopic pattern for bromine .

Q. How can synthetic routes be optimized for this compound?

- Methodological Answer :

Focus on stereoselective synthesis of the (Z)-configuration. A plausible route:- Bromination : Introduce bromine at C4 via radical or electrophilic substitution (e.g., NBS in CCl₄).

- Oxime Formation : React 3-oxobutanoate with methoxyamine under acidic conditions.

- Stereochemical Control : Use chiral catalysts (e.g., L-proline derivatives) or low-temperature crystallization to favor the (Z)-isomer .

Advanced Research Questions

Q. How does the (Z)-configuration influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

The (Z)-configuration creates steric hindrance between the methoxyimino group and the ethyl ester, reducing accessibility to the β-keto position. To test this:

Q. What analytical challenges arise in detecting degradation products of this compound under accelerated storage conditions?

- Methodological Answer :

Use HS-GC-IMS (Headspace Gas Chromatography-Ion Mobility Spectrometry) to identify volatile degradation byproducts (e.g., ethyl acrylate, brominated fragments).

Q. How can computational methods resolve contradictions in reported tautomeric equilibria (keto-enol vs. imine-oxime)?

- Methodological Answer :

Perform DFT calculations (B3LYP/6-311+G(d,p)) to model tautomeric stability.

Data-Driven Research Questions

Q. How do substituent effects (e.g., Br vs. Cl) alter the compound’s electronic properties?

Q. What strategies mitigate bromine displacement during ester hydrolysis?

- Methodological Answer :

Experimental Design & Data Contradictions

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to confirm melting points.

- Cross-Validation : Compare IR and NMR data with authenticated standards (e.g., NIST reference compounds).

- Reproduce Synthesis : Follow documented protocols rigorously, noting solvent purity and drying methods .

Q. Why do some studies report unexpected byproducts in cross-coupling reactions involving this compound?

- Methodological Answer :

Investigate ligand-metal interactions in catalytic systems (e.g., Pd(PPh₃)₄).

Method Development

Q. How to design a stability-indicating HPLC method for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.